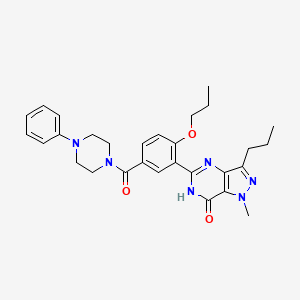
Phenyl 3-Desethyl 3-Propyl Carbodenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-Desethyl 3-Propyl Carbodenafil is a chemical compound with the molecular formula C29H34N6O3 and a molecular weight of 514.63 g/mol . . This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
Phenyl 3-Desethyl 3-Propyl Carbodenafil undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenyl 3-Desethyl 3-Propyl Carbodenafil has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the study of reaction mechanisms.
Biology: It is used in biochemical assays and as a tool to study cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a research tool to understand drug interactions.
Industry: It is used in the production of various chemical products and as a standard for quality control
Mecanismo De Acción
The mechanism of action of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Phenyl 3-Desethyl 3-Propyl Carbodenafil is similar to other compounds in its class, such as:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another compound used for similar purposes.
Tadalafil: Known for its longer duration of action compared to Sildenafil and Vardenafil.
What sets this compound apart is its unique structure and specific applications in research .
Propiedades
Fórmula molecular |
C29H34N6O3 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
1-methyl-5-[5-(4-phenylpiperazine-1-carbonyl)-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-4-9-23-25-26(33(3)32-23)28(36)31-27(30-25)22-19-20(12-13-24(22)38-18-5-2)29(37)35-16-14-34(15-17-35)21-10-7-6-8-11-21/h6-8,10-13,19H,4-5,9,14-18H2,1-3H3,(H,30,31,36) |
Clave InChI |
OXQOKLZWOCBVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)OCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
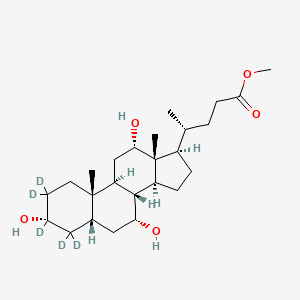
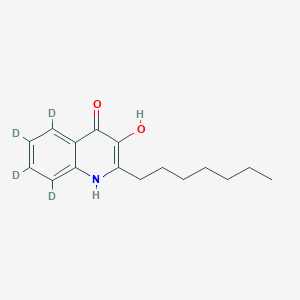
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)

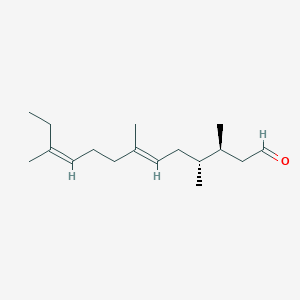
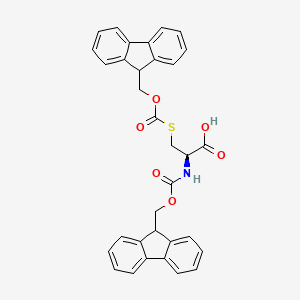
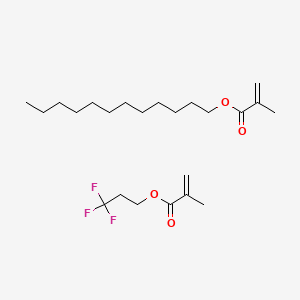
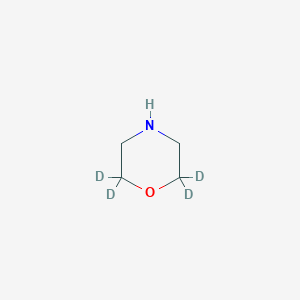
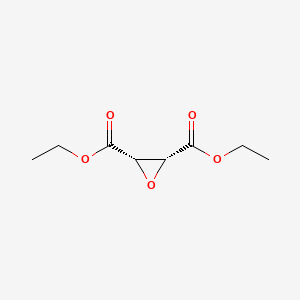
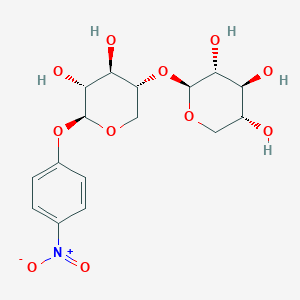
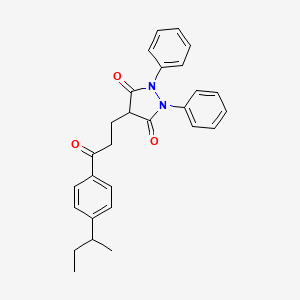
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
